molecular formula C17H28O3 B14754326 [(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate

[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate

Cat. No.: B14754326
M. Wt: 280.4 g/mol
InChI Key: LRFYCTLMXJJJHZ-UAHISNFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate typically involves the acetylation of caryophyllene oxide. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through the extraction of essential oils from natural sources such as clove, basil, and rosemary. The extracted oils are then subjected to fractional distillation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various ailments.

    Industry: Utilized in the production of fragrances, flavors, and cosmetics.

Mechanism of Action

The mechanism of action of [(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The compound’s ability to penetrate cell membranes allows it to interact with intracellular targets, leading to its observed biological effects .

Comparison with Similar Compounds

[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement and functional groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate

InChI

InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3/t12-,13+,14+,16+,17-/m1/s1

InChI Key

LRFYCTLMXJJJHZ-UAHISNFZSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2(C[C@@]1(CC[C@@H]3[C@@H]2CC3(C)C)C)O

Canonical SMILES

CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O

Origin of Product

United States

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